N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
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Description
“N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide” is a compound that falls under the category of indole derivatives . Indole derivatives are known for their diverse biological activities and are considered important in the development of new drugs .
Synthesis Analysis
The synthesis of indole derivatives usually involves the reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In one study, a synthetic strategy was proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis
The molecular structure of “N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide” can be analyzed using various techniques such as FT-IR, 1H-NMR, and ESI-MS . For instance, the FT-IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide” can be studied using various techniques. For instance, the chemoselective reduction of the nitrile group in the presence of an amide was shown in one study .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide” can be analyzed using various techniques. For instance, the melting point, yield, and molecular formula can be determined .Future Directions
The future directions for the research on “N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide” could involve exploring its potential therapeutic applications given the diverse biological activities exhibited by indole derivatives . Additionally, further studies could focus on optimizing the synthetic routes for this compound .
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(14)12-10-8-5-3-4-6-9(8)13(2)11(10)15/h3-6,10H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCJYGGCBSHJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216183 |
Source
|
Record name | N-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-3-yl)acetamide | |
CAS RN |
855420-26-7 |
Source
|
Record name | N-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-3-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855420-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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